REACTION_CXSMILES
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C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(/N=N/C(OCC)=O)=O.[CH3:32][O:33][C:34]1[CH:42]=[CH:41][C:37]([CH2:38][CH2:39]O)=[CH:36][CH:35]=1.[C:43]1(=[O:49])[NH:47][C:46](=[O:48])[CH:45]=[CH:44]1>>[CH3:32][O:33][C:34]1[CH:42]=[CH:41][C:37]([CH2:38][CH2:39][N:47]2[C:43](=[O:49])[CH:44]=[CH:45][C:46]2=[O:48])=[CH:36][CH:35]=1
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Name
|
|
Quantity
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1.31 g
|
Type
|
reactant
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Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
DEAD
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CCO)C=C1
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Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC(N1)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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COC1=CC=C(CCN2C(C=CC2=O)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |